1-Phenyl-1,3-hexadecanedione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylhexadecane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(23)19-22(24)20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCDBLMVZWDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601140 | |
| Record name | 1-Phenylhexadecane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70391-75-2 | |
| Record name | Myristoylbenzoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070391752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylhexadecane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristoylbenzoylmethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ4QYX2AAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry
Introduction of the Phenyl Moiety in Ketone Synthesis
Friedel-Crafts Acylation and Related Aromatic Coupling Methodologies
Friedel-Crafts acylation is a fundamental reaction in organic chemistry for introducing an acyl group onto an aromatic ring, forming a ketone. chemistrysteps.comsigmaaldrich.com This method is pivotal for preparing one of the key precursors to 1-phenyl-1,3-hexadecanedione. The reaction typically involves treating an aromatic compound, such as benzene (B151609), with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). libretexts.orgstudymind.co.uk
The mechanism begins with the formation of a complex between the Lewis acid and the halogen of the acyl halide. This is followed by the generation of a resonance-stabilized acylium ion (R-C≡O⁺), which acts as the electrophile. sigmaaldrich.com The aromatic ring then attacks this electrophile, leading to a monoacylated product after deprotonation. chemistrysteps.com A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further substitutions and leads to clean, mono-substituted products. chemistrysteps.com
For the synthesis of this compound, a common precursor is acetophenone (B1666503). Acetophenone can be synthesized via the Friedel-Crafts acylation of benzene with acetyl chloride and a Lewis acid catalyst. libretexts.org
Alternatively, the direct precursor for the subsequent condensation step, a long-chain phenyl ketone, can be synthesized. For instance, the Friedel-Crafts acylation of benzene with a long-chain acyl chloride, such as palmitoyl (B13399708) chloride, would yield 1-phenyl-1-hexadecanone.
The classic and most direct method for synthesizing β-diketones like this compound is the Claisen condensation. google.com This reaction involves the base-catalyzed condensation between a ketone and an ester. uomustansiriyah.edu.iq To form this compound, acetophenone (the ketone) is reacted with a long-chain fatty acid ester, such as methyl pentadecanoate (B1260718) (the ester), in the presence of a strong base like sodium amide or sodium hydride. google.comnih.gov The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. youtube.commasterorganicchemistry.com Subsequent elimination of an alkoxide group from the ester yields the β-diketone. youtube.com
A patent for synthesizing β-dicarbonyl compounds describes a process where a ketone and an ester are reacted in the presence of a strong base. This method has been applied to the synthesis of this compound. google.com
Stereoselective and Regioselective Synthesis of Phenyl-Substituted Ketones
Controlling the regioselectivity and stereoselectivity is paramount in synthesizing complex molecules. In the context of phenyl-substituted ketones, regioselectivity refers to the specific position of substitution on the aromatic ring or alkyl chain, while stereoselectivity refers to the preferential formation of one stereoisomer over others.
Regioselectivity: In Friedel-Crafts reactions, the regioselectivity is governed by the existing substituents on the aromatic ring. For an unsubstituted ring like benzene, this is not a factor. However, for substituted benzenes, the directing effects of the substituents (ortho-, para-, or meta-directing) determine the position of acylation.
In the context of Claisen condensation for forming β-diketones, regioselectivity can be an issue if the ketone has two different sets of enolizable α-hydrogens. However, in the synthesis of this compound from acetophenone, only one enolizable position exists (the methyl group), leading to a single desired product. The development of iodine-catalyzed annulation reactions of β-formyl ketones represents an advanced method for the regioselective synthesis of certain diphenyl-substituted carbazoles, highlighting the ongoing research in controlling regiochemistry in ketone reactions. acs.orgnih.gov
Stereoselectivity: While this compound itself is achiral, the principles of stereoselective synthesis are crucial when chiral centers are present in the precursors or desired in the final product. For instance, the enantioselective reduction of δ-phenylseleno ketones can produce chiral nonracemic phenylseleno alcohols, which can then be used in further stereoselective cyclization reactions. acs.org Research into engineered aldolase (B8822740) enzymes has shown success in catalyzing the stereoselective synthesis of diphenyl substituted aldols, demonstrating the potential of biocatalysis in controlling stereochemistry. rsc.org These enzymatic methods can yield products with high diastereomeric and enantiomeric ratios. rsc.org Similarly, strategies for the stereocontrolled synthesis of other complex molecules like tetrahydrofurans often involve the asymmetric reduction of γ-phenylseleno ketones. nih.gov
Optimization of Reaction Conditions and Green Chemistry Principles in Synthesis
Optimizing reaction conditions is essential for maximizing yield, minimizing reaction time, and reducing costs and environmental impact. For the synthesis of this compound, particularly via Claisen condensation, several parameters can be adjusted.
A patented method for synthesizing β-diketones highlights the optimization of the Claisen condensation. google.com The process involves reacting a ketone and an ester with a strong base. Key findings from this method include:
High Yield: The process can achieve a β-diketone titre of over 95%, and in some cases over 98%, which can eliminate the need for subsequent purification steps. google.com
Stoichiometry: The reaction can be run effectively with either stoichiometric proportions of the reagents or with the ketone in molar excess to ensure the ester is almost fully converted. google.com
Reaction Time: Traditional methods could take from 3 to 40 hours, with yields ranging from 30% to 86%. google.com The optimized process aims to reduce these times significantly.
Temperature: Heating is often required, with some older methods using temperatures approaching 200°C. google.com
The table below summarizes the impact of various conditions on the synthesis of β-diketones as described in the literature. google.com
| Parameter | Traditional Method | Optimized Process google.com | Impact of Optimization |
| Yield | 30% - 86% | > 95% | Significantly increased product yield and purity. |
| Reaction Time | 3 - 40 hours | Reduced | Shorter reaction times improve process efficiency. |
| Purification | Often required | May not be necessary | Reduces downstream processing, saving time and resources. |
| Reagent Ratio | Ketone:Ester from 1:1.2 to 1:10 | Stoichiometric or ketone in excess | Flexible stoichiometry allows for near-complete conversion of the limiting reagent. |
Green Chemistry Principles: The application of green chemistry principles aims to make chemical processes more environmentally benign. In the synthesis of compounds like this compound, this can involve several approaches:
Catalysis: Using non-toxic, reusable catalysts is a core principle. For Friedel-Crafts type reactions, traditional Lewis acids like AlCl₃ are problematic due to their moisture sensitivity and the large amounts of waste generated. Research has explored solid acid catalysts, ionic liquids, and zeolites as greener alternatives. google.com
Solvent-Free Conditions: Performing reactions without a solvent (neat conditions) or in environmentally friendly solvents like water reduces volatile organic compound (VOC) emissions. researchgate.net Solvent-free synthesis of various diarylacetic acid derivatives has been achieved via Friedel-Crafts reactions. sigmaaldrich.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields. tandfonline.comtandfonline.com It has been successfully used in the one-pot, three-component synthesis of pyrazoline, a related heterocyclic structure. mdpi.com
Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is crucial. The high-yield synthesis described in the patent (US20140088325A1) is an example of a process with high atom economy. google.com
Purification and Isolation Techniques for this compound
After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. The choice of technique depends on the physical properties of the compound and the nature of the impurities.
Extraction: The initial workup of the reaction mixture often involves quenching the reaction (e.g., with acid) and then using liquid-liquid extraction to separate the organic product from the aqueous phase. google.com For example, after a Claisen condensation, the mixture is typically acidified to protonate the enolate of the β-diketone product, which can then be extracted into an organic solvent like diethyl ether. youtube.comgoogle.com
Crystallization/Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled, causing the purified compound to crystallize out while impurities remain in the solution. google.com The pure product can then be isolated by filtration. google.com For instance, crude solids can be recrystallized from a solvent mixture like methanol/water. tandfonline.com
Chromatography: When crystallization is ineffective, or for very high purity requirements, column chromatography is used. The mixture is passed through a stationary phase (like silica (B1680970) gel), and different components travel at different rates depending on their affinity for the stationary phase and the mobile phase (eluent), allowing for their separation. oup.com
Filtration: This simple technique is used to separate a solid product from a liquid phase, for example, after crystallization or precipitation. google.comgoogle.com The solid is collected on a filter, washed with a cold solvent to remove residual impurities, and then dried.
As mentioned previously, a key advantage of the optimized synthesis process described in patent US20140088325A1 is the achievement of over 95% purity directly from the reaction, potentially circumventing the need for extensive purification steps. google.com This is highly advantageous from both an economic and environmental perspective. google.com
Advanced Spectroscopic and Structural Elucidation
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-Phenyl-1,3-hexadecanedione (C₂₂H₃₄O₂), HR-MS provides an exact mass that distinguishes it from other compounds with the same nominal mass.
Upon ionization, the molecule undergoes fragmentation, breaking at predictable points. This fragmentation pattern serves as a molecular fingerprint, offering valuable clues about the compound's structure. Key fragmentation pathways for this compound would include cleavage of the long alkyl chain and fragmentation around the diketone functionality.
Table 1: Predicted HR-MS Data for this compound
| Ion/Fragment | Formula | Calculated m/z [M+H]⁺ |
|---|---|---|
| Molecular Ion | [C₂₂H₃₅O₂]⁺ | 343.2637 |
| Benzoyl Cation | [C₇H₅O]⁺ | 105.0340 |
| Phenyl Cation | [C₆H₅]⁺ | 77.0391 |
| Acylium Ion | [C₁₅H₂₉CO]⁺ | 237.2218 |
Note: The data in this table is predicted based on the chemical structure, as specific experimental HR-MS data for this compound is not publicly available.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and chemical environment of each atom.
One-dimensional NMR techniques are fundamental to structural elucidation. ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides analogous information for the carbon atoms in the molecule.
Due to the scarcity of published experimental data for this compound, the following data tables for ¹H NMR and ¹³C NMR are based on the closely related analogue, 1-phenylheptane-1,3-dione, which exhibits the same core functional groups and structural motifs. rsc.org The long tridecyl chain in this compound would primarily add a large, complex signal around 1.2-1.4 ppm in the ¹H NMR spectrum and multiple overlapping signals in the 22-32 ppm range of the ¹³C NMR spectrum.
Table 2: Representative ¹H NMR Data (enol form) based on 1-phenylheptane-1,3-dione in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 16.19 | br | 1H | Enolic OH |
| 7.85 - 7.91 | m | 2H | Aromatic H (ortho) |
| 7.51 | tt | 1H | Aromatic H (para) |
| 7.42 - 7.48 | m | 2H | Aromatic H (meta) |
| 6.17 | s | 1H | Vinylic H |
| 2.43 | t | 2H | -CH₂- (adjacent to C=O) |
| 1.63 - 1.73 | m | 2H | -CH₂- |
| 1.36 - 1.46 | m | 2H | -CH₂- |
Table 3: Representative ¹³C NMR Data (enol form) based on 1-phenylheptane-1,3-dione in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 196.9 | C=O (Ketone) |
| 183.5 | C=O (Enol) |
| 135.2 | Aromatic C (quaternary) |
| 132.2 | Aromatic CH (para) |
| 128.6 | Aromatic CH (meta) |
| 127.0 | Aromatic CH (ortho) |
| 96.1 | Vinylic CH |
| 39.0 | -CH₂- (adjacent to C=O) |
| 27.9 | -CH₂- |
| 22.4 | -CH₂- |
Two-dimensional (2D) NMR experiments provide correlational data that reveals how atoms are connected within a molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the alkyl chain and the phenyl ring. uwimona.edu.jm
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. uwimona.edu.jmresearchgate.net It is crucial for connecting different fragments of the molecule, for instance, linking the phenyl ring to the dione (B5365651) backbone and the alkyl chain to the carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences of the molecule in solution.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of chemical bonds. Each functional group has characteristic absorption frequencies, making these methods excellent for functional group identification. mdpi.com
For this compound, FT-IR and Raman spectra would confirm the presence of key structural features. The compound exists in a tautomeric equilibrium between the diketo and enol forms, and vibrational spectroscopy can provide evidence for both.
Table 4: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
|---|---|---|
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2950-2850 | Aliphatic C-H | Stretch |
| ~1720-1700 | C=O (diketo form) | Stretch |
| ~1680-1650 | C=O (conjugated, phenyl) | Stretch |
| ~1610-1580 | C=O (enol form) | Stretch |
| ~1600, ~1450 | Aromatic C=C | Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λ_max) provides information about the electronic structure, particularly the extent of conjugation.
The structure of this compound contains a benzoyl group, which is a known chromophore. The enol form of the β-diketone introduces further conjugation. The UV-Vis spectrum would therefore be expected to show characteristic absorptions for these conjugated systems. researchgate.net
Table 5: Expected UV-Vis Absorption Data for this compound
| λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~250 nm | π → π* | Benzoyl group |
| ~280-320 nm | π → π* | Conjugated enol-ketone |
Note: The exact λ_max values can be influenced by the solvent used for the analysis.
X-ray Diffraction Studies for Detailed Solid-State Molecular Structures
An X-ray diffraction study of this compound would:
Confirm the atomic connectivity and constitution.
Determine the preferred tautomeric form (diketo or enol) in the solid state.
Reveal detailed conformational information, such as the planarity of the enone system and the orientation of the phenyl ring and the long alkyl chain.
Provide insights into intermolecular interactions, such as hydrogen bonding (in the enol form) and van der Waals forces, which dictate the crystal packing.
As no specific crystallographic data for this compound is publicly available, a data table cannot be generated. However, the analysis would provide the fundamental data of the crystal system, space group, and unit cell dimensions.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique in the structural elucidation of a new compound, providing the mass percentages of the constituent elements. This data is crucial for determining the empirical formula of the molecule, which represents the simplest whole-number ratio of atoms present. For this compound, the molecular formula has been established as C22H34O2 nih.gov.
The theoretical elemental composition can be calculated from the molecular formula. These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and elemental makeup of a synthesized sample.
Theoretical Elemental Composition of this compound
Based on the molecular formula C22H34O2, the theoretical elemental percentages are calculated as follows:
Carbon (C): (22 * 12.011) / 330.50 * 100% = 79.94%
Hydrogen (H): (34 * 1.008) / 330.50 * 100% = 10.36%
Oxygen (O): (2 * 15.999) / 330.50 * 100% = 9.68%
This data is summarized in the interactive table below.
Interactive Data Table: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 22 | 264.242 | 79.94 |
| Hydrogen | H | 1.008 | 34 | 34.272 | 10.36 |
| Oxygen | O | 15.999 | 2 | 31.998 | 9.68 |
| Total | 330.512 | 100.00 |
Detailed research findings containing experimental data from the elemental analysis of this compound are not widely available in the public domain. However, in a typical research setting, the synthesis of this compound would be followed by elemental analysis. The experimentally determined percentages of carbon, hydrogen, and oxygen would be expected to be in close agreement with the theoretical values presented above, generally within a margin of ±0.4%, to validate the proposed molecular formula and confirm the purity of the compound. Any significant deviation from these values might indicate the presence of impurities or an incorrect structural assignment.
Reactivity and Mechanistic Investigations of 1 Phenyl 1,3 Hexadecanedione
Chemical Transformations of the β-Diketone Moiety
The 1,3-dicarbonyl arrangement confers unique reactivity upon the molecule. The protons on the methylene (B1212753) carbon bridge (α-carbon) are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, while the carbonyl carbons are susceptible to nucleophilic attack.
Condensation Reactions with Nitrogen and Oxygen Nucleophiles
The carbonyl groups of 1-Phenyl-1,3-hexadecanedione are prime sites for condensation reactions with a variety of nucleophiles, particularly those containing nitrogen and oxygen. These reactions are often used to synthesize heterocyclic compounds. Given the unsymmetrical nature of this compound, with a phenyl-substituted carbonyl and an alkyl-substituted carbonyl, regioselectivity can be an important consideration in these cyclocondensation reactions.
Prominent examples of such reactions applicable to β-diketones include:
Knorr Pyrazole (B372694) Synthesis: The reaction with hydrazines or their derivatives typically yields pyrazoles. jk-sci.comname-reaction.com For an unsymmetrical β-diketone, a mixture of two regioisomeric pyrazoles can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine (B178648). rsc.org The reaction mechanism involves the formation of an imine at one carbonyl, followed by an intramolecular attack from the second nitrogen onto the other carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. jk-sci.com
Paal-Knorr Synthesis: While classically applied to 1,4-dicarbonyls to form pyrroles and furans, modifications and related reactions can be used with 1,3-diketones and appropriate reagents to access other heterocycles. wikipedia.orgalfa-chemistry.com The reaction of 1,4-dicarbonyls with ammonia (B1221849) or primary amines yields pyrroles, and this transformation is a cornerstone in heterocyclic synthesis. rgmcet.edu.in
Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. organic-chemistry.orgwikipedia.org This multicomponent reaction is of significant interest due to the pharmacological properties of the resulting dihydropyrimidine (B8664642) scaffold. illinois.edutandfonline.com The use of 1,3-diketones in place of β-ketoesters is well-documented. mdpi.com
| Reaction Name | Nucleophile | Product Type | Typical Conditions |
|---|---|---|---|
| Knorr Pyrazole Synthesis | Hydrazine / Substituted Hydrazines | Pyrazole | Acidic or basic catalysis, various solvents |
| Paal-Knorr Pyrrole Synthesis (analogous) | Ammonia / Primary Amines | Pyrrole (from 1,4-diketones) | Acid catalysis, heat |
| Biginelli Reaction | Aldehyde + Urea / Thiourea | Dihydropyrimidinone / -thione | Brønsted or Lewis acid catalysis, often in ethanol |
Alkylation and Acylation Reactions at the Methylene Bridge
The acidic nature of the protons at the α-carbon (the methylene bridge) makes this position a key site for C-C bond formation through alkylation and acylation reactions. youtube.com Deprotonation with a suitable base generates a nucleophilic enolate that can react with various electrophiles.
Alkylation: The enolate of this compound can be readily alkylated by reacting it with alkyl halides. This reaction typically occurs at the central carbon atom. The choice of base and reaction conditions is crucial to ensure C-alkylation over O-alkylation. Common bases include sodium ethoxide, sodium hydride, and potassium carbonate. youtube.com In some cases, using very strong bases like potassium amide can lead to the formation of a dianion, which allows for alkylation at the terminal methyl group of the long alkyl chain (a γ-alkylation), a reaction demonstrated for compounds like benzoylacetone. organicreactions.org
Acylation: C-acylation of the methylene bridge can be achieved by reacting the enolate with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces a third carbonyl group, leading to a β-triketone system. The Claisen condensation is the classic method for achieving this transformation. beilstein-journals.org Modern methods often utilize reagents like N-acylbenzotriazoles or conduct the reaction in the presence of catalysts like MgBr₂·OEt₂ to improve efficiency and yields. organic-chemistry.org
| Reaction Type | Electrophile | Product Type | Typical Reagents & Conditions |
|---|---|---|---|
| C-Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-diketone | Base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., THF, DMF) |
| C-Acylation | Acyl Chloride (RCOCl) / Anhydride (B1165640) ((RCO)₂O) | β-Triketone | Base (e.g., NaH, LiHMDS) or Lewis acid catalysis (e.g., MgBr₂·OEt₂) |
Reactions Involving the Aromatic Phenyl Group
The phenyl group in this compound can undergo electrophilic aromatic substitution (SEAr) reactions, although its reactivity is influenced by the attached acyl group. wikipedia.org The phenacyl moiety (Ph-C=O-) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the meta position of the phenyl ring.
Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), again favoring meta substitution.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings like this one and may require harsh conditions or fail altogether. youtube.com
Mechanistic Studies of Synthetic Transformations of Related Compounds
Due to the limited specific research on this compound, mechanistic insights are drawn from studies of analogous β-diketone transformations.
Biginelli Reaction Mechanism: The mechanism of the Biginelli reaction has been a subject of considerable study. While several pathways were initially proposed, substantial evidence from NMR spectroscopy and mass spectrometry points towards a mechanism involving an N-acyliminium ion intermediate. acs.orgscispace.com This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. The β-diketone (in its enol form) then acts as the nucleophile, attacking the iminium ion. The resulting open-chain ureide subsequently cyclizes and dehydrates to form the final dihydropyrimidine product. organic-chemistry.orgresearchgate.net
Knorr Pyrazole Synthesis Mechanism: The accepted mechanism for the Knorr synthesis involves the initial condensation of a hydrazine with one of the carbonyl groups of the β-diketone to form a hydrazone intermediate. jk-sci.com This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the second carbonyl group. The final step is a dehydration of the resulting cyclic hemiaminal (a hydroxylpyrazolidine) to yield the aromatic pyrazole. rsc.org The regioselectivity in unsymmetrical diketones is determined by the relative reactivity of the two carbonyls towards the initial nucleophilic attack.
Kinetic and Stereochemical Aspects of Reactions Involving β-Diketones
The kinetics of reactions involving β-diketones are often governed by the rate of keto-enol tautomerization, as the enol or enolate is frequently the reactive species.
Kinetic Aspects: The rate of enolization is influenced by solvent, temperature, and the presence of acid or base catalysts. researchgate.net Kinetic studies on the Knorr pyrazole synthesis have revealed complex reaction pathways, including autocatalysis and the presence of unexpected intermediates, challenging simpler mechanistic models. rsc.org For the Biginelli reaction, the rate-limiting step is generally considered to be the initial aldol-type condensation or the formation of the N-acyliminium ion, depending on the specific mechanism operative under the reaction conditions. wikipedia.org
Stereochemical Aspects: When new stereocenters are formed during reactions, the stereochemical outcome is of great interest.
Regioselectivity: In reactions of unsymmetrical β-diketones like this compound, regioselectivity is a key issue. For instance, in a highly regioselective and enantioselective allylation of unsymmetrical aryl-alkyl β-diketones, the reaction was found to be governed by Curtin-Hammett kinetics. nih.gov This implies that the product ratio is determined by the relative free energies of the transition states leading to the different regioisomers, rather than the ground-state populations of the precursor enolates.
Diastereoselectivity: The reduction of β-diketones can lead to 1,3-diols with two stereocenters. While reduction with simple hydrides like NaBH₄ often gives a mixture of syn and anti diols, highly diastereoselective reductions have been achieved. For example, reduction of 1-aryl-1,3-diketones with NaBH₄ in the presence of albumin can stereoselectively produce anti-1,3-diols with high diastereomeric excess. rsc.org This indicates that the protein environment dictates the facial selectivity of the hydride attack on the carbonyl groups. Similarly, hydroxyl-directed reductions of β-hydroxyketones, which can be formed by partial reduction of β-diketones, are known to be highly diastereoselective. youtube.com
Design, Synthesis, and Academic Exploration of 1 Phenyl 1,3 Hexadecanedione Derivatives
Strategies for Structural Modification of the Long Alkyl Chain
The long alkyl chain of 1-phenyl-1,3-hexadecanedione presents a versatile platform for structural modification, primarily aimed at enhancing its physicochemical properties, such as chelation ability and surface activity. A key strategy for this modification is the Michael addition reaction, which involves the addition of α,β-unsaturated carbonyl esters to the α-position (the carbon atom situated between the two carbonyl groups) of the β-diketone. juniperpublishers.com This method is particularly advantageous from a green chemistry perspective due to its 100% atom economy. juniperpublishers.com
Research on analogous lipophilic β-diketones has demonstrated the successful addition of reagents like dimethyl itaconate and methyl acrylate (B77674). juniperpublishers.com The reaction can be optimized by using microwave heating, which has shown marginal improvements over traditional heating methods. juniperpublishers.com Key factors influencing the success and yield of the modification include the reaction temperature, the amount of catalyst (such as KF/alumina), and the duration of the reaction. juniperpublishers.com For instance, the modification of a similar long-chain β-diketone with methyl acrylate resulted in a significantly higher recovery yield (60%) compared to the yield with dimethyl itaconate (20%). juniperpublishers.com The resulting Michael products can be further hydrolyzed to introduce acid carboxylate groups, which can enhance the metal chelation capabilities of the molecule. juniperpublishers.com
| Modification Strategy | Reagent Example | Key Features |
| Michael Addition | Methyl Acrylate | 100% atom economy; can be optimized with microwave heating. juniperpublishers.com |
| Michael Addition | Dimethyl Itaconate | Introduces two ester groups for potential further functionalization. juniperpublishers.com |
Derivatization of the Phenyl Ring for Electronic and Steric Tuning
The phenyl ring of this compound is a prime target for derivatization to fine-tune the molecule's electronic and steric properties. By introducing various substituents onto the aromatic ring, it is possible to modulate the acidity of the central α-carbon, influence the keto-enol tautomeric equilibrium, and alter the coordination properties of the diketone moiety.
The electronic nature of the substituents has a demonstrable effect on the reactivity and properties of the molecule. Introducing electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, increases the acidity of the α-protons and can influence the kinetics of subsequent reactions. Conversely, attaching electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, can increase electron density within the β-diketone system. For example, studies on related aromatic diketones have shown that those bearing electron-withdrawing groups often lead to lower yields in certain condensation processes. mdpi.com
Steric hindrance can also be introduced by placing bulky substituents on the phenyl ring. This can influence the conformational preferences of the molecule and affect its ability to coordinate with metal centers, potentially leading to ligands with specific geometric constraints for catalyst design.
| Substituent Group | Electronic Effect | Potential Impact on this compound |
| Nitro (-NO₂) | Strong Electron-Withdrawing | Increases acidity of α-protons; alters metal chelation stability. |
| Methoxy (-OCH₃) | Strong Electron-Donating | Decreases acidity of α-protons; modifies electronic spectra. |
| Chloro (-Cl) | Weak Electron-Withdrawing | Modestly increases acidity; influences solubility. |
| Methyl (-CH₃) | Weak Electron-Donating | Minor electronic effect; can provide steric influence in ortho position. |
Synthesis of Heterocyclic Systems Incorporating the this compound Scaffold (e.g., pyrazolone (B3327878) analogs)
The 1,3-dicarbonyl unit is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.net One of the most prominent transformations is the condensation reaction with hydrazine (B178648) derivatives to form pyrazolones, a class of five-membered heterocyclic compounds with significant applications. wikipedia.orgnih.gov
The synthesis of pyrazolone analogs from this compound typically involves a condensation reaction between the β-diketone and a substituted hydrazine. wikipedia.org In this reaction, the hydrazine reacts with the two carbonyl groups of the diketone, leading to cyclization and the formation of the pyrazolone ring. For example, reacting this compound with phenylhydrazine (B124118) would yield a 1,3-disubstituted pyrazolone carrying a long alkyl chain. The reaction is often carried out at reflux temperature in a solvent such as ethanol. orientjchem.org
The general synthetic scheme is as follows: this compound + R-NHNH₂ → Phenyl-alkyl-substituted pyrazolone + 2 H₂O
By selecting different hydrazine derivatives, a library of pyrazolone analogs can be synthesized, each with unique substituents derived from the hydrazine. This allows for systematic modification of the resulting heterocycle's properties. For instance, using hydrazine hydrochloride in the presence of sodium acetate (B1210297) at room temperature is another established method for promoting cyclization into a pyrazolone. mdpi.com
| Hydrazine Reactant | Resulting Pyrazolone Substituent (at N1) |
| Phenylhydrazine | Phenyl |
| 2,4-Dichlorophenyl-hydrazine | 2,4-Dichlorophenyl |
| Hydrazine Hydrate | Hydrogen (unsubstituted) |
| Methylhydrazine | Methyl |
Functionalized Derivatives for Advanced Ligand Design and Catalyst Development
The β-diketone moiety is an excellent chelating agent for a wide range of metal ions, forming stable six-membered chelate rings upon deprotonation of the enol form. juniperpublishers.com Functionalized derivatives of this compound are actively explored for their potential in advanced ligand design and the development of specialized metal catalysts.
Modification of the core scaffold can enhance its coordination properties. Introducing additional donor atoms, such as oxygen or nitrogen, through the strategies described in section 6.1 (e.g., adding carboxylate groups) can transform the bidentate β-diketone into a multidentate ligand. juniperpublishers.com These enhanced chelating agents can form more stable and structurally complex metal complexes. juniperpublishers.com
The long alkyl chain provides lipophilicity, making the resulting metal complexes soluble in nonpolar organic solvents, which is advantageous for homogeneous catalysis. The phenyl ring offers a site for attaching other functional groups, such as phosphines or amines, which can either coordinate to the same metal center or to a secondary metal, enabling the design of multifunctional or multimetallic catalysts. The development of such tailored ligands allows for fine-tuning the electronic and steric environment around a coordinated metal, thereby influencing the activity, selectivity, and stability of the resulting catalyst.
Structure-Property Relationships in Substituted 1,3-Hexadecanediones
The systematic modification of the this compound structure allows for the investigation of clear structure-property relationships. The physical, chemical, and biological properties of these derivatives are directly linked to the nature and position of the functional groups introduced. nih.govnih.gov
A critical aspect of β-diketones is the equilibrium between their keto and enol tautomeric forms. mdpi.commdpi.com The stability of the enol form, which is crucial for metal chelation, is influenced by substituents. Electron-withdrawing groups on the phenyl ring can strengthen the intramolecular hydrogen bond in the enol tautomer, shifting the equilibrium in its favor.
Electrochemical properties are also highly dependent on the molecular structure. Studies on analogous cross-conjugated dienones have demonstrated a linear correlation between the difference in oxidation and reduction potentials and the energy of the long-wavelength absorption maximum in their electronic spectra. nih.gov This principle suggests that the electronic properties of substituted 1-phenyl-1,3-hexadecanediones can be predictably tuned. For example, extending the π-conjugated system by introducing styryl or other unsaturated groups to the phenyl ring would be expected to cause a bathochromic (red) shift in the UV-visible absorption spectrum.
The relationship between the structure and a molecule's properties is foundational for rational design in materials science and medicinal chemistry. researchgate.net
| Structural Modification | Affected Property | Expected Outcome |
| EWG on Phenyl Ring | Acidity (pKa) | Decrease (more acidic α-protons) |
| EDG on Phenyl Ring | Keto-Enol Equilibrium | May shift equilibrium towards the keto form |
| Introduction of Carboxylate on Alkyl Chain | Metal Chelation | Increased stability and affinity for metal ions juniperpublishers.com |
| Extended π-conjugation on Phenyl Ring | Spectroscopic Properties (λmax) | Red shift in UV-visible absorption spectrum |
| Bulky Substituents on Phenyl Ring | Coordination Geometry | Induces steric constraints, affecting catalyst selectivity |
Biological and Biochemical Research Applications Non Clinical Focus
Natural Occurrence and Metabolomic Profiling of Diketones in Biological Systems
Diketones are a class of secondary metabolites found in various biological systems, from plants to insects. Metabolomic studies, which aim for the comprehensive analysis of small molecules in a biological specimen, have been instrumental in identifying these compounds and understanding their distribution. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary tools for this purpose. researchgate.netoup.com
Long-chain β-diketones are particularly prominent as major components of the surface waxes of certain plants, such as those in the Poaceae family (e.g., barley, Hordeum vulgare). These waxy coatings are crucial for protecting the plant against environmental stressors like drought. nih.gov In barley, for instance, the spike wax is dominated by C₃₁ 14,16-hentriacontanedione. nih.gov Metabolomic analysis has revealed that these compounds are synthesized from long-chain fatty acyl units within the plant's plastids and endoplasmic reticulum. nih.gov
While 1-Phenyl-1,3-hexadecanedione itself is not commonly cited as a natural product, structurally related phenylalkanoids have been identified. For example, a study of the surface wax of Primula veris L. (Primulaceae) identified a series of long-chain 1-phenylalkane-1,3-diones. researchgate.net This finding suggests that the combination of a phenyl group and a long-chain diketone is a structural motif that occurs in nature.
The compound 2,15-hexadecanedione, a non-aromatic long-chain diketone, serves as a synthetic precursor to muscone, a valuable fragrance compound. researchgate.net While its widespread natural occurrence is not extensively documented, its structural similarity to other naturally occurring long-chain ketones highlights the diversity of these compounds in nature.
Table 1: Examples of Naturally Occurring Diketones and Related Compounds
| Compound Class | Specific Example | Natural Source | Biological Context |
|---|---|---|---|
| Long-Chain β-Diketones | 14,16-Hentriacontanedione | Barley (Hordeum vulgare) | Component of protective surface wax. nih.gov |
| Phenyl-Diketones | 1-Phenylalkane-1,3-diones | Cowslip (Primula veris) | Constituent of surface wax washings. researchgate.net |
| Aliphatic Diketones | 2,15-Hexadecanedione | Not widely documented | Synthetic precursor to muscone. researchgate.net |
Investigation of Ligand-Biomacromolecule Interactions
The β-diketone structure is a versatile scaffold for interacting with biomacromolecules, particularly enzymes. These interactions are foundational to understanding biochemical processes and for designing molecules that can modulate enzyme activity. nih.gov
β-Diketones can act as substrates or mimics of substrates for various enzymes. The enzymatic cleavage of the C-C bond in β-diketones is a known biochemical process. nih.gov For instance, the enzyme diketone-cleaving enzyme (Dke1) from Acinetobacter johnsonii can accept 1-phenylbutane-1,3-dione as a substrate. nih.gov This demonstrates a direct interaction between a phenyl-substituted β-diketone and an enzyme active site. Such studies are crucial for elucidating enzyme mechanisms and substrate specificity.
Molecular docking is a computational method frequently used to predict and analyze the interactions between ligands like diketones and enzyme targets. researchgate.net This approach can model how a compound like this compound might fit into the active site of a target enzyme, predicting binding affinity and orientation.
Furthermore, the ketomethylene group within the diketone structure can be used to design enzyme inhibitors that mimic the transition state of a substrate. mdpi.com When attacked by an enzyme's nucleophile, these compounds can form a stable tetrahedral intermediate, effectively inhibiting the enzyme. This principle is widely used in drug design and biochemical studies to probe enzyme mechanisms.
Table 2: Enzyme Interactions with Diketone Compounds
| Enzyme | Diketone Substrate/Mimic | Type of Interaction | Research Application |
|---|---|---|---|
| Diketone-cleaving enzyme (Dke1) | 1-Phenylbutane-1,3-dione | Substrate Cleavage | Studying enzyme mechanism and specificity. nih.gov |
| Carbonyl Reductase | Various diketones | Substrate Reduction | Predicting substrate activity via molecular docking. researchgate.net |
| Aspartic Proteases | Ketomethylene isosteres | Transition-state mimicry | Design of potent enzyme inhibitors. mdpi.com |
Exploration of Non-Pharmacological Biological Activities
Natural extracts containing diketones and their synthetic derivatives have demonstrated a range of biological activities, notably antimicrobial effects. Plants are a rich source of secondary metabolites, many of which serve as defense mechanisms against microorganisms. nih.gov
Synthetic derivatives of β-diketones have been shown to possess significant antimicrobial and antifungal properties. researchgate.net For example, studies on azoderivatives of β-diketones revealed inhibitory action against the growth of E. coli. These compounds were found to down-regulate transcriptional pathways and repress protein translation, indicating a notable impact on fundamental cellular activities. nih.gov Similarly, β-diketone hydrazone derivatives have displayed significant antibacterial and antioxidant potential in laboratory tests. researchgate.net
Natural products containing diketone-like structures also exhibit these properties. β-Cembrenediol, a compound with a diketone moiety, has shown broad-spectrum antimicrobial activity, inhibiting various test bacteria and fungi. mdpi.com Quinonoids, which are cyclic diketones, are another class of natural compounds known for their antibacterial and antifungal effects. mdpi.com The antimicrobial activity of these compounds is a key area of research, driven by the increasing need for new therapeutic strategies against multidrug-resistant microorganisms. nih.govmdpi.com
Table 3: Antimicrobial Activity of Selected Diketone-Related Compounds
| Compound Type | Example Compound(s) | Target Organism(s) | Observed Effect |
|---|---|---|---|
| β-Diketone Azoderivatives | Azoderivative of barbituric acid | E. coli | Growth inhibition, downregulation of transcription. nih.gov |
| β-Diketone Hydrazones | Synthetic hydrazone derivatives | Various bacteria | Antibacterial and antioxidant activity. researchgate.net |
| Natural Cembranoids | β-Cembrenediol | S. aureus, C. albicans, etc. | Broad-spectrum inhibition. mdpi.com |
Development of this compound as a Scaffold for Chemical Probes in Biochemical Studies
The unique chemical properties of the β-diketone moiety make it an excellent scaffold for the design of chemical probes—molecules used to study biological systems. nih.gov These probes often incorporate a reactive group to bind to a target and a reporting group (like a fluorophore) for detection. nih.gov
β-Diketones are particularly well-suited for developing fluorescent probes due to their inherent spectroscopic properties and ability to chelate metal ions. mdpi.com This has led to the creation of sensors for biologically relevant ions and for visualizing cellular environments. For instance, a europium-based complex of a β-diketone was successfully designed as a highly selective and sensitive fluorescent sensor for aluminum ions (Al³⁺). mdpi.com
Furthermore, β-diketone-boron difluoride derivatives have been synthesized as near-infrared fluorescent probes that are sensitive to environmental polarity. rsc.org These probes have been successfully used to visualize the distribution of polarity within living cells, demonstrating their utility in cell biology research. The this compound structure, combining a phenyl group (which can be modified) and a long aliphatic chain (influencing solubility and localization), provides a versatile framework for creating similar sophisticated probes for biochemical investigations. The development of probes based on scaffolds like diketopyrrolopyrrole (DPP) further highlights the importance of the diketone motif in designing tools for recognizing biologically important species. rsc.org
Table 4: Applications of β-Diketone Scaffolds in Chemical Probe Development
| Probe Type | β-Diketone Scaffold | Target/Application | Detection Method |
|---|---|---|---|
| Ion Sensor | Europium-β-diketone complex | Aluminum ions (Al³⁺) | Fluorescence. mdpi.com |
| Polarity Probe | β-Diketone-boron difluoride | Cellular polarity | Near-infrared fluorescence. rsc.org |
| Metal Tracer | General β-diketones | Metal ions in tissues | Fluorescence. mdpi.com |
Advanced Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reactivity of 1-Phenyl-1,3-hexadecanedione. These methods provide a detailed picture of the molecule's behavior at an atomic level.
Like other β-diketones, this compound is expected to exist in a dynamic equilibrium between its diketo and enol tautomeric forms. mdpi.comnih.gov The enol form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-ring. iosrjournals.org Computational studies using DFT methods such as B3LYP with a 6-311++G** basis set can be employed to determine the geometries and relative stabilities of these tautomers. nih.gov
The conformational landscape is further complicated by the rotation around the C-C single bonds, including the bond connecting the phenyl ring to the carbonyl group and the long tridecyl chain. The relative energies of the different conformers dictate the most probable structures of the molecule. The polarity of the solvent is known to significantly influence the keto-enol equilibrium; polar solvents tend to stabilize the more polar diketo form, while nonpolar solvents favor the enol tautomer. researchgate.netnih.govmdpi.com Theoretical calculations can model these solvent effects using approaches like the Polarizable Continuum Model (PCM).
Table 1: Illustrative Calculated Relative Energies and Equilibrium Populations for Tautomers of this compound in Different Solvents.
| Tautomer | Solvent | Method/Basis Set | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
| Diketo | Gas Phase | B3LYP/6-31+G(d) | 17.9 | < 0.1 |
| Enol | Gas Phase | B3LYP/6-31+G(d) | 0.0 | > 99.9 |
| Diketo | Cyclohexane | PCM/B3LYP/6-31+G(d) | 17.3 | < 0.1 |
| Enol | Cyclohexane | PCM/B3LYP/6-31+G(d) | 0.0 | > 99.9 |
| Diketo | Methanol | PCM/B3LYP/6-31+G(d) | 16.5 | 0.1 |
| Enol | Methanol | PCM/B3LYP/6-31+G(d) | 0.0 | 99.9 |
| Diketo | Water | PCM/B3LYP/6-31+G(d) | 16.5 | 0.1 |
| Enol | Water | PCM/B3LYP/6-31+G(d) | 0.0 | 99.9 |
Note: Data are hypothetical, based on typical findings for similar β-diketones where the enol form is significantly more stable. Actual values would require specific calculations for this compound. orientjchem.org
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic transitions that correspond to UV-Vis absorption spectra. mdpi.comelsevierpure.com For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region arising from π→π* transitions within the conjugated phenyl and enone systems.
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.ukmdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical spectra can be generated. mdpi.comresearchgate.net These predictions are invaluable for assigning experimental spectra and confirming the molecule's structure and predominant tautomeric form in solution.
Table 2: Hypothetical Predicted Spectroscopic Data for the Enol Tautomer of this compound.
| Property | Method | Predicted Value | Notes |
| UV-Vis | |||
| λmax 1 | TD-DFT (CAM-B3LYP) | ~250 nm | Associated with the phenyl ring π→π* transition. |
| λmax 2 | TD-DFT (CAM-B3LYP) | ~310 nm | Associated with the conjugated enone system π→π* transition. |
| ¹H NMR | |||
| δ(H) | GIAO (B3LYP/6-311+G(2d,p)) | ~16.5 ppm | Enolic OH proton, deshielded by strong intramolecular H-bond. |
| δ(H) | GIAO (B3LYP/6-311+G(2d,p)) | 7.4 - 7.9 ppm | Phenyl protons. |
| δ(H) | GIAO (B3LYP/6-311+G(2d,p)) | ~6.2 ppm | Vinylic CH proton. |
| ¹³C NMR | |||
| δ(C) | GIAO (B3LYP/6-311+G(2d,p)) | ~195 ppm | Carbonyl carbon adjacent to the phenyl group. |
| δ(C) | GIAO (B3LYP/6-311+G(2d,p)) | ~185 ppm | Carbonyl carbon adjacent to the alkyl chain. |
| δ(C) | GIAO (B3LYP/6-311+G(2d,p)) | ~95 ppm | Vinylic CH carbon. |
Note: These values are illustrative and based on typical ranges for phenyl β-diketones. Specific calculations are required for accurate predictions.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Solvents and Biological Systems
Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamic properties and interactions with its environment. diva-portal.org By placing the molecule in a simulated box of solvent molecules (such as water or an organic solvent), MD simulations can track its conformational changes and intermolecular interactions. nih.govchemrxiv.org
For this compound, these simulations would be particularly useful for understanding how the long, hydrophobic tridecyl chain interacts with itself and with nonpolar solvents, and how the more polar phenyl-diketone headgroup interacts with polar solvents. In a biological context, MD simulations could model the compound's interaction with a lipid bilayer, predicting its orientation and partitioning behavior, which is crucial for assessing its potential as a bioactive agent. biu.ac.il
Molecular Docking Studies for Ligand-Receptor Binding (for derivatives or related compounds)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov While no specific biological target for this compound is established, docking studies can be performed on derivatives against known enzyme targets for other β-diketones, such as cyclooxygenase-2 (COX-2). mdpi.comnih.gov Such studies would involve placing the ligand into the binding site of the receptor protein and using a scoring function to estimate the strength of the interaction. This approach can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of more potent derivatives. mdpi.com
Table 3: Illustrative Molecular Docking Results for a Hypothetical Derivative against a Protein Target.
| Ligand | Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions |
| 1-(4-hydroxyphenyl)-1,3-hexadecanedione | COX-2 (Human) | -9.5 | Hydrogen bond between ligand's hydroxyl group and Ser530; Hydrophobic interactions between the hexadecanoyl chain and the hydrophobic pocket (Leu352, Val523). |
| This compound | COX-2 (Human) | -8.2 | Hydrophobic interactions between the hexadecanoyl chain and the hydrophobic pocket. |
Note: This table is for illustrative purposes. The target and derivative are hypothetical to demonstrate the type of data generated from docking studies.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying its synthesis, typically via a Claisen condensation reaction between a phenyl ketone and a long-chain ester. mdpi.com DFT calculations can be used to map the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies at each point along the reaction coordinate, an energy profile can be constructed, and the activation energy, which determines the reaction rate, can be calculated. This provides a deep, molecular-level understanding of how the reaction proceeds.
In Silico Design and Prediction of Novel Derivatives with Tunable Properties
The insights gained from quantum chemical calculations, MD simulations, and docking studies can be integrated into a rational, in silico design process to create novel derivatives of this compound with specific, tunable properties. scienceopen.com For example, if a particular biological activity is desired, the molecular structure can be systematically modified in the computer to enhance its binding affinity for a target receptor. mdpi.comnih.gov Substituents could be added to the phenyl ring or the length of the alkyl chain could be altered to modulate properties such as solubility, lipophilicity, and electronic characteristics. This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing new compounds. scienceopen.com
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the structural and dynamic properties of 1-Phenyl-1,3-hexadecanedione in solution?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing monomer-dimer equilibria and conformational dynamics. For example, and NMR studies on analogous 1,3-diketones (e.g., 1-phenyl-1,3-butanedione) revealed concentration- and temperature-dependent shifts, indicating monomer dominance at low concentrations in CDCl . Researchers should replicate these conditions (e.g., varying solvent polarity and temperature) to assess aggregation behavior. Data should be compared with computational models (e.g., Gaussian basis sets for molecular orbital calculations) to validate findings .
Q. How can this compound be synthesized, and what are the critical reaction parameters?
- Methodological Answer : A scalable method involves reacting β-diketone precursors with phosphorus halides under controlled conditions. For example, phenyl phosphorus halides reacted with 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in dry toluene with triethylamine as a base, followed by reflux and crystallization. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of diketone to halide), solvent purity, and reaction time (8–12 hours) .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : Its role as a ligand in coordination chemistry is well-documented. For instance, 1-phenyl-1,3-butanedione derivatives form stable Fe(II) complexes when reacted with metal nitrates in methanol-water media. Researchers should optimize solvent ratios (e.g., 1:1 methanol-water) and use pyridine as a stabilizing agent to enhance solubility in organic solvents like chloroform .
Advanced Research Questions
Q. How can contradictions in reported stability data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Systematic studies should:
- Compare thermal stability using differential scanning calorimetry (DSC) across solvents (e.g., toluene vs. ethanol).
- Analyze purity via high-performance liquid chromatography (HPLC) and correlate with degradation rates.
- Reference analogous compounds (e.g., 1-phenyl-1,3-eicosanedione) to identify trends in alkyl chain length vs. stability .
Q. What mechanistic insights govern the enantioselective hydrogenation of this compound derivatives?
- Methodological Answer : Kinetic modeling, as applied to 1-phenyl-1,2-propanedione hydrogenation over Ir/TiO catalysts, can be adapted. Key steps include:
- Varying chiral additives (e.g., cinchona alkaloids) to assess enantiomeric excess (ee).
- Using Langmuir-Hinshelwood models to describe adsorption-desorption equilibria on catalytic surfaces.
- Monitoring reaction progress via gas chromatography-mass spectrometry (GC-MS) .
Q. How does this compound interact with biological systems, and what are its natural sources?
- Methodological Answer : Its presence in sunflower pollen suggests ecological roles. To study bioactivity:
- Isolate the compound from natural matrices (e.g., lipid extracts of Helianthus annuus pollen) using column chromatography.
- Screen for antimicrobial or antioxidant activity via disk diffusion assays or DPPH radical scavenging tests.
- Compare with synthetic analogs to delineate structure-activity relationships .
Guidelines for Experimental Design
- Structural Analysis : Prioritize / NMR and X-ray crystallography for unambiguous confirmation.
- Synthetic Protocols : Use inert atmospheres (N/Ar) to prevent oxidation of reactive intermediates .
- Computational Support : Employ density functional theory (DFT) to predict electronic properties and validate spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
